2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine
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Overview
Description
2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as methanesulfonic acid and sodium nitrite.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet SiO2 are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-(2,6-diethylpyridin-4-yl)-3-(2,6-dimethylpyridin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H20N4O/c1-5-15-9-14(10-16(6-2)20-15)18-21-17(22-23-18)13-7-11(3)19-12(4)8-13/h7-10H,5-6H2,1-4H3 |
InChI Key |
IESJZDOUFILRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)C2=NC(=NO2)C3=CC(=NC(=C3)C)C |
Origin of Product |
United States |
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